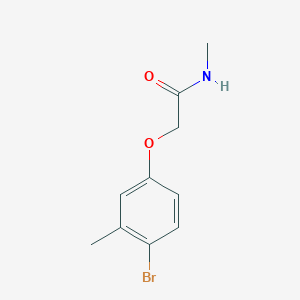![molecular formula C17H17NO5 B5770024 (4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B5770024.png)
(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid is an organic compound with a complex structure It consists of a phenoxyacetic acid backbone with an ethoxyphenylcarbonylamino group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenol to yield 4-{[(4-ethoxyphenyl)carbonyl]amino}phenol. Finally, this compound is treated with chloroacetic acid under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic activity, changes in cellular signaling pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid
- (4-{[(4-Methylphenyl)carbonyl]amino}phenoxy)acetic acid
- (4-{[(4-Chlorophenyl)carbonyl]amino}phenoxy)acetic acid
Uniqueness
(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different solubility, stability, and interaction profiles compared to its analogs with different substituents. These differences can be exploited in various applications, making this compound a valuable tool in scientific research and industrial processes.
Propiedades
IUPAC Name |
2-[4-[(4-ethoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-22-14-7-3-12(4-8-14)17(21)18-13-5-9-15(10-6-13)23-11-16(19)20/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZMRFIWFONTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5769956.png)


![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)

![N-(4-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE](/img/structure/B5769979.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)

![4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)




